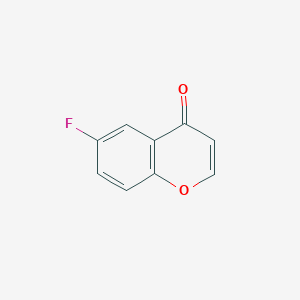
6-Fluorchromon
Übersicht
Beschreibung
6-Fluorochromone, also known as 6-Fluoro-2-methylchromone, is an aromatic heterocyclic compound with a wide range of applications in scientific research. It is a small molecule that exhibits a range of biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties. 6-Fluorochromone is a versatile tool for studying and manipulating biological processes, and its use in laboratory experiments is increasing due to its unique properties.
Wissenschaftliche Forschungsanwendungen
Pharmazeutische Industrie: Chirale Bausteine
6-Fluorchromon: Derivate, insbesondere 6-Fluor-chroman-2-carbonsäuren (FCCAs), sind wichtige chirale Bausteine in der pharmazeutischen Industrie . Die optisch reinen FCCAs mit (S)- und ®-Konfigurationen sind essenziell für die Herstellung spezifischer pharmakologischer Eigenschaften. Das Verfahren der enzymatischen Racematspaltung für FCCAs stellt einen bedeutenden Fortschritt gegenüber traditionellen chemischen Racematspaltungsmethoden dar und bietet einen saubereren, ergiebigeren und weniger umweltschädlichen Prozess .
Antibakterielle Aktivität
This compound: Verbindungen wurden auf ihre antibakteriellen Eigenschaften untersucht. In-vitro-Studien haben Aktivität gegen pathogene Protozoen wie Entamoeba histolytica, Bakterien wie Pseudomonas aeruginosa und Staphylococcus aureus, und menschliche Pilzpathogene einschließlich Sporothrix schenckii, Candida albicans und Candida tropicalis gezeigt . Dies deutet auf mögliche Anwendungen bei der Entwicklung neuer antimikrobieller Wirkstoffe hin.
Synthese von fluorhaltigen Chromon-Tetrazolen
Die Verbindung This compound-3-carboxaldehyd wird zur Synthese von fluorhaltigen Chromon-Tetrazolen verwendet . Diese Tetrazole sind aufgrund ihrer potenziellen pharmakologischen Aktivitäten von Interesse, darunter antivirale, antibakterielle und krebshemmende Eigenschaften.
Analytische Chemie: MALDI-Matrix
This compound: Derivate können als Matrix für die Matrix-unterstützte Laserdesorption/Ionisation (MALDI) in der analytischen Chemie dienen . Diese Anwendung ist besonders nützlich für die Spurenanalyse von Alkaloiden in biologischen Proben, wie z. B. Areca-Alkaloide im menschlichen Plasma, was für toxikologische Studien und die Überwachung von Arzneimitteln wichtig ist.
Enzymatische Racematspaltungstechniken
Die Entwicklung enzymatischer Racematspaltungstechniken für This compound Derivate stellt eine grünere Alternative zur chemischen Synthese dar . Diese Methoden können hochreine chirale Verbindungen herstellen, die für verschiedene pharmazeutische Anwendungen erforderlich sind und die Umweltbelastung durch chemische Prozesse verringern.
Wirkmechanismus
Target of Action
6-Fluorochromone is a pivotal chiral building block in the pharmaceutical industry
Mode of Action
It is known that optically pure 6-Fluorochromone-2-carboxylic acids (FCCAs), with (S) and ®-configurations, are produced by two esterases, EstS and EstR, isolated from Geobacillus thermocatenulatus . The highly enantioselective mechanisms were revealed by molecular simulations . .
Biochemical Pathways
It is known that the production of (S) and ®-FCCAs mainly depends on chemical resolution . .
Safety and Hazards
As with any chemical compound, safety precautions should be followed when handling 6-Fluorochromone. It is advisable to consult Material Safety Data Sheets (MSDS) for specific safety information. Common safety practices include wearing appropriate personal protective equipment (PPE), working in a well-ventilated area, and avoiding skin or eye contact .
Biochemische Analyse
Molecular Mechanism
It is possible that 6-Fluorochromone exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
Any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, have not been reported .
Metabolic Pathways
Any enzymes or cofactors that it interacts with, as well as any effects on metabolic flux or metabolite levels, have not been reported .
Transport and Distribution
Any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation, have not been reported .
Subcellular Localization
Any targeting signals or post-translational modifications that direct it to specific compartments or organelles have not been reported .
Eigenschaften
IUPAC Name |
6-fluorochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5FO2/c10-6-1-2-9-7(5-6)8(11)3-4-12-9/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHIGSYZUTMYUAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=O)C=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60350992 | |
| Record name | 6-Fluorochromone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60350992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
105300-38-7 | |
| Record name | 6-Fluorochromone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60350992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Fluorochromone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the structural characteristics of 6-Fluorochromone and how is it typically characterized?
A1: 6-Fluorochromone is a chromone derivative with a fluorine atom substituted at the 6th position of the chromone core. While specific data on its molecular weight is limited in the provided research, its molecular formula can be deduced as C9H5FO2. Researchers often employ spectroscopic techniques such as UV-Visible, FT-IR, and NMR spectroscopy to characterize 6-Fluorochromone. These methods provide insights into its electronic structure and vibrational modes, aiding in structural confirmation and analysis. []
Q2: Has research explored potential applications of 6-Fluorochromone derivatives beyond its basic properties?
A2: Yes, research has explored the synthesis and biological evaluation of derivatives incorporating the 6-Fluorochromone structure. One study investigated a series of 2-(1-phenyl-3-aryl-1H-pyrazol-4-yl)-3-chloro-6-fluorochromones, 2-(1-phenyl-3-aryl-lH-pyrazol-4-yl)- 6-fluorochromones, and related pyrazoline derivatives. These compounds were synthesized and subsequently tested for their antimicrobial activities. [] This highlights the potential of 6-Fluorochromone as a scaffold for developing novel compounds with potential therapeutic applications.
Q3: How do structural modifications to the chromone core, such as the addition of a fluorine atom at the 6th position, influence its properties?
A3: Introducing substituents like fluorine can significantly alter the electronic distribution and physicochemical properties of the chromone core. Studies comparing 6-Fluorochromone with other halogen-substituted chromones (6-Chlorochromone, 6-Bromochromone) revealed differences in their electronic transitions and vibrational frequencies. [] These variations can influence the molecule's reactivity, interactions with biological targets, and overall pharmacological profile. Further investigation into structure-activity relationships is crucial to understanding how specific modifications impact desired activities.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



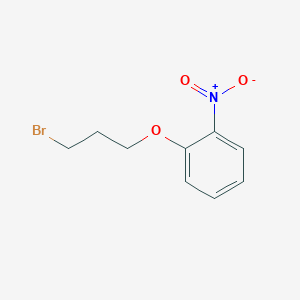


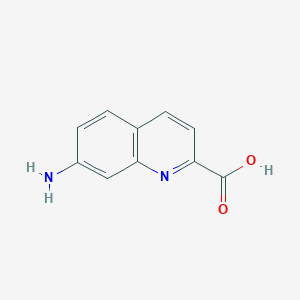


![2-[3-[1,3-Bis[3-(oxiran-2-ylmethoxy)propoxy]propan-2-yloxy]propoxymethyl]oxirane](/img/structure/B11515.png)
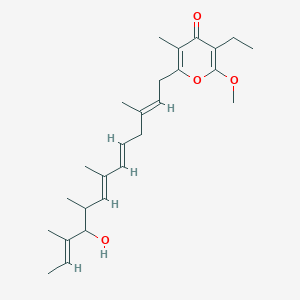




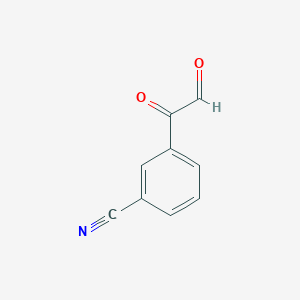
![methyl 2-[(1R,3aS,4S,7aS)-4-[2-(5-hydroxy-2-methylphenyl)ethyl]-7a-methyl-5-oxo-2,3,3a,4,6,7-hexahydro-1H-inden-1-yl]propanoate](/img/structure/B11536.png)